Ningetinib Tosylate
Overview
Description
Ningetinib Tosylate is an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity . Upon administration, Ningetinib Tosylate binds to a variety of kinases, including c-Met, VEGFR2, Axl, Mer, and Flt3, thereby inhibiting their signaling pathways . This inhibits growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases .
Molecular Structure Analysis
Ningetinib Tosylate is a small molecule with the molecular formula C38H37FN4O8S . It is a tyrosine kinase inhibitor, which means it has a structure that allows it to bind to the active sites of tyrosine kinases, inhibiting their activity .Scientific Research Applications
Ningetinib Tosylate: A Comprehensive Analysis of Scientific Research Applications
1. Non-Small Cell Lung Cancer (NSCLC) Treatment Ningetinib Tosylate is primarily investigated as a tyrosine kinase inhibitor for the treatment of NSCLC. Studies have focused on its efficacy and safety profile, particularly in patients with specific genetic mutations that make them suitable candidates for this treatment .
Drug-Drug Interaction Studies: Research has also been conducted on the interaction of Ningetinib Tosylate with other drugs, such as gefitinib. These studies are crucial for understanding the pharmacokinetics and ensuring safe co-administration with other medications .
Biomarker Analysis: Biomarker analyses involving Ningetinib Tosylate have shown that certain genetic amplifications and expressions can predict clinical benefits from MET inhibition, which is one of the targets of Ningetinib .
Advanced Hepatocellular Carcinoma Treatment: Clinical trials have been conducted to evaluate the safety and preliminary efficacy of Ningetinib Tosylate combined with KN046 in subjects with advanced hepatocellular carcinoma, expanding its potential therapeutic applications beyond NSCLC .
Pharmacokinetics and Safety Profile: Detailed pharmacokinetic studies are essential to determine the appropriate dosing regimen for Ningetinib Tosylate. These studies assess the drug’s absorption, distribution, metabolism, and excretion to ensure optimal efficacy and minimal side effects .
Clinical Trial Investigations: Ningetinib Tosylate has been investigated in clinical trials, including a phase 1 trial focusing on patients with FLT3 Mutation as a biomarker inclusion criterion. This highlights its potential in personalized medicine approaches .
Safety And Hazards
Future Directions
Ningetinib Tosylate has been investigated in clinical trials for the treatment of non-small cell lung cancer (NSCLC) . The drug interaction of Ningetinib and gefitinib and the mechanism of high plasma exposure of N-demethylated Ningetinib (M1) in NSCLC patients have been studied . The long-term safety and efficacy of Ningetinib combined with gefitinib should be evaluated .
properties
IUPAC Name |
N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUYISNCVNUUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37FN4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ningetinib Tosylate | |
CAS RN |
1394820-77-9 | |
Record name | Ningetinib tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NINGETINIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7I5725FES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What makes Ningetinib Tosylate a potential anti-cancer drug?
A1: Ningetinib Tosylate shows promise as an anti-cancer drug due to its ability to inhibit multiple receptor tyrosine kinases (RTKs) that are often overexpressed in tumor cells []. Specifically, it targets c-MET/HGFR, VEGFR2/KDR, Axl/UFO, Mer, and Flt3/CD135/ST K1/FLK2 []. These kinases play crucial roles in tumor cell growth, angiogenesis (formation of new blood vessels that supply tumors), and metastasis (spread of cancer to other parts of the body) []. By inhibiting these kinases, Ningetinib Tosylate aims to disrupt these processes and hinder tumor progression.
Q2: How does Ningetinib Tosylate interact with its target kinases?
A2: The abstract states that Ningetinib Tosylate "binds to a variety of kinases" [], suggesting a direct interaction with its target RTKs. While the precise binding mechanism isn't detailed, it's likely that Ningetinib Tosylate occupies the ATP-binding site or a similar critical pocket within the kinase domain, preventing the kinase from binding ATP and subsequently phosphorylating downstream signaling molecules. This inhibition of kinase activity disrupts the signaling cascades responsible for tumor cell proliferation, survival, invasion, and metastasis [].
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